Product packaging for 3-chloro-5-nitro-1H-indole(Cat. No.:CAS No. 524956-02-3)

3-chloro-5-nitro-1H-indole

Cat. No.: B3181060
CAS No.: 524956-02-3
M. Wt: 196.59 g/mol
InChI Key: VFIAOMIKIHVUKN-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1H-indole, with the CAS Registry Number 213542-01-9, is a nitro-substituted indole derivative of interest in chemical research and development. This compound has a molecular formula of C 8 H 5 ClN 2 O 2 and a molecular weight of 196.59 g/mol . Its physical properties include a melting point of 218-220 °C and a predicted boiling point of 396 °C . As a versatile heterocyclic building block, indole derivatives are pivotal in medicinal chemistry and materials science. The specific placement of chloro and nitro functional groups on the indole ring system makes this compound a valuable intermediate for further synthetic transformations, such as nucleophilic substitution and reduction reactions, which are essential for creating more complex molecular architectures . Researchers utilize this scaffold to develop novel compounds for potential application in various fields. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Notice for Researchers: This product is provided strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B3181060 3-chloro-5-nitro-1H-indole CAS No. 524956-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIAOMIKIHVUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 5 Nitro 1h Indole and Precursor Structures

Strategies for Regioselective Halogenation of the Indole (B1671886) Nucleus

The introduction of a halogen, specifically chlorine, at the C3 position of the indole ring is a critical step. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic attack, with the C3 position being the most reactive. However, this high reactivity can also lead to a lack of selectivity.

Direct Chlorination Approaches and Challenges in Regioselectivity

Direct chlorination of indole with reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can provide 3-chloroindole, but often suffers from poor regioselectivity and the formation of polychlorinated byproducts. The reaction conditions must be carefully controlled to minimize the formation of undesired isomers and polymerization products. The inherent reactivity of the indole ring makes it challenging to stop the reaction at the mono-chlorinated stage, especially at the desired C3 position without affecting other positions on the ring.

Indirect Halogenation Techniques via Functional Group Interconversion

To circumvent the challenges of direct chlorination, indirect methods are often employed. These strategies involve the introduction of a functional group at the C3 position that can be subsequently converted to a chlorine atom. One common approach is the acylation of the indole at the 3-position using acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride. acs.org This method provides 3-acylindoles regioselectively, which can then potentially be transformed into the 3-chloro derivative. Another strategy involves the use of a directing group to guide the halogenating agent to the desired position, enhancing regioselectivity.

Cascade Oxidative Cyclization/Halogenation Protocols for 3-Haloindoles

Modern synthetic methods have introduced elegant one-pot procedures for the synthesis of 3-haloindoles. Cascade reactions involving the oxidative cyclization of precursors like 2-alkenylanilines in the presence of a halide source offer an efficient route. nih.govorganic-chemistry.orgacs.orgacs.org For instance, the treatment of 2-alkenylanilines with phenyliodine(III) diacetate (PIDA) and a halide source can lead to the formation of 3-haloindoles. nih.govorganic-chemistry.orgacs.orgacs.org While this method has been shown to be effective for 3-bromo and 3-iodoindoles, its applicability for the synthesis of 3-chloroindoles can be substrate-dependent. organic-chemistry.org

Copper-Catalyzed Cyclization-Chlorination of 2-Ethynylanilines

A highly regioselective method for the synthesis of 3-chloroindoles involves the copper-catalyzed cyclization of 2-ethynylanilines. This reaction proceeds through a cascade process where the copper catalyst facilitates the intramolecular cyclization of the 2-ethynylaniline (B1227618) to form an indole intermediate, which is then chlorinated in situ. This approach offers a direct and efficient pathway to 3-chloroindoles under relatively mild conditions.

Synthesis of Specific Chloro-Indole Intermediates (e.g., 2-chloro-1H-indoles)

While the target is 3-chloro-5-nitro-1H-indole, the synthesis of other chloro-indole isomers can be relevant for comparative studies or as starting materials for other transformations. For example, 2-chloroindoles can be synthesized through various methods, including the intramolecular cyclization of 2-(gem-dichlorovinyl)anilines. The electronic properties of the nitrogen-protecting group on the indole can influence the position of halogenation, with electron-withdrawing groups sometimes favoring C2 chlorination. organic-chemistry.org

Methodologies for Regioselective Nitration of the Indole Nucleus

The introduction of a nitro group at the C5 position of the indole ring is the second key transformation. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring.

Direct nitration of indole under acidic conditions, such as with nitric acid and sulfuric acid, can lead to a mixture of products. bhu.ac.in The C3 position is kinetically favored for electrophilic attack, but under strongly acidic conditions, protonation at C3 can occur, deactivating the pyrrole (B145914) ring and leading to substitution on the benzene (B151609) ring, often at the C5 position. bhu.ac.in To achieve selective C5 nitration, it is often necessary to first have a substituent at the C3 position.

Non-Acidic and Non-Metallic Nitration Conditions for 3-Nitroindole Formation

Traditional nitration methods often employ harsh acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), which can be incompatible with sensitive functional groups and may lead to undesired side reactions or polymerization of the indole ring. bhu.ac.in To circumvent these issues, milder, non-acidic, and non-metallic nitration protocols have been developed for the regioselective synthesis of 3-nitroindoles.

One such method involves an electrophilic substitution reaction using ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride. nih.govrsc.orgrsc.org This reaction generates trifluoroacetyl nitrate (B79036) (CF₃COONO₂) in situ, which acts as a potent electrophilic nitrating agent. nih.govrsc.orgrsc.org The reaction proceeds at sub-room temperature and demonstrates excellent regioselectivity for the C-3 position of the indole ring. nih.govrsc.orgrsc.org This protocol is compatible with a wide range of substituents on the indole nucleus, including those at positions 4, 5, 6, and 7. nih.govrsc.org For instance, indoles bearing electron-donating or electron-withdrawing groups at the 5-position, such as a nitro group or a halogen, can be smoothly nitrated at the 3-position in good to excellent yields. nih.govrsc.org

Table 1: Non-Acidic and Non-Metallic Nitration of Indole Derivatives

Entry Substrate Product Yield (%)
1 Indole 3-Nitroindole -
2 N-Boc-indole N-Boc-3-nitroindole Medium
3 5-Nitroindole (B16589) 3,5-Dinitroindole Good to Excellent
4 5-Chloroindole 3-Nitro-5-chloroindole Good to Excellent
5 7-Substituted Indole 3-Nitro-7-substituted indole Good

Data synthesized from multiple sources. nih.govrsc.org

This method provides a green and efficient alternative to classical nitration techniques for the preparation of 3-nitroindole intermediates. nih.govrsc.org

Electrochemical Nitration Protocols Utilizing Nitroenamines

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. Aromatic nitration can be achieved electrochemically using various nitro sources. nih.govnih.gov One approach involves the anodic oxidation of nitrite (B80452) salts, such as tetrabutylammonium (B224687) nitrite (NBu₄NO₂), to generate the nitrating species NO₂/N₂O₄. nih.govnih.govresearchgate.netuni-mainz.de This method has been successfully applied to the nitration of a range of aromatic compounds, including phenols and anilines, using inexpensive graphite (B72142) electrodes. nih.govnih.govresearchgate.netuni-mainz.de The addition of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) has been shown to significantly improve the reaction yield. nih.govnih.govresearchgate.netuni-mainz.de

While the direct electrochemical nitration of indoles using nitroenamines is a specific area of ongoing research, the general principles of electrochemical nitration suggest its potential applicability. The mechanism typically involves the electrochemical generation of a nitrating agent that then reacts with the aromatic substrate. nih.govuni-mainz.de

Nitration of Indoline (B122111) Precursors and Aromaticity Restoration

Another synthetic strategy involves the nitration of a reduced indole precursor, indoline, followed by restoration of the aromaticity of the indole ring. This approach can sometimes offer different regioselectivity compared to the direct nitration of indole. The reduced pyrrole ring of indoline is less susceptible to polymerization under acidic conditions. After the introduction of the nitro group onto the benzene ring of the indoline scaffold, the aromatic indole system can be regenerated through an oxidation step (dehydrogenation).

Directed C-H Nitration Strategies for Indoles

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic and heterocyclic compounds. researchgate.net This strategy utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective functionalization.

For indoles, this approach has been employed for C-H nitration. For example, a cobalt-catalyzed C(sp²)-H nitration of 3-substituted indoles has been reported. researchgate.net This method uses cobalt nitrate hexahydrate as the catalyst and tert-butyl nitrite (TBN) as the nitro source, achieving site-selective C-N bond formation at the C-2 position of the indole ring. researchgate.net The use of a removable tert-butoxycarbonyl (tBoc) group on the indole nitrogen enhances the synthetic utility of this method. researchgate.net

Palladium-catalyzed C-H activation has also been explored for the functionalization of the indole nucleus. nih.gov Directing groups at the C-3 position, such as formyl or acetyl groups, can direct the arylation to the C-4 position. nih.gov While direct C-H nitration at the 5-position using this strategy has not been explicitly detailed for the synthesis of this compound, the principles of directed C-H activation offer a potential pathway for the regioselective introduction of a nitro group.

Synthesis of Specific Nitro-Indole Intermediates (e.g., 4-, 5-, 7-nitroindoles)

The synthesis of the target molecule, this compound, can rationally proceed from 5-nitroindole. Therefore, the efficient synthesis of 5-nitroindole and other nitroindole isomers is of significant importance.

5-Nitroindole: Several methods for the synthesis of 5-nitroindole have been reported. One common approach is the Fischer indole synthesis, which involves the reaction of p-nitrophenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization. acs.org For example, the reaction of p-nitrophenylhydrazine hydrochloride with pyruvic acid ethyl ester yields the corresponding hydrazone, which can be cyclized using a catalyst like polyphosphoric acid to give ethyl 5-nitroindole-2-carboxylate. google.com Subsequent hydrolysis and decarboxylation afford 5-nitroindole. google.comacs.org An alternative method utilizes 2-sodium sulfonate-1-acetylindole as the starting material, which undergoes nitration followed by hydrolysis to yield 5-nitroindole. guidechem.com

4-Nitroindole (B16737): The synthesis of 4-nitroindole can be achieved from 2-methyl-3-nitroaniline. guidechem.comgoogle.com This starting material can be reacted with triethyl orthoformate and an acid catalyst, followed by treatment with a base such as potassium ethoxide, to induce cyclization and formation of the 4-nitroindole ring system. guidechem.comgoogle.comorgsyn.org Another route involves the nitration of 4-methoxyphenylhydrazine hydrochloride to obtain 3-nitro-4-methoxyphenylhydrazine hydrochloride, which is then reacted with acetaldehyde (B116499) and subsequently demethoxylated to yield 4-nitroindole. guidechem.com

7-Nitroindole: 7-Nitroindole can also be prepared via the Fischer indole synthesis. acs.org The cyclization of the ethyl pyruvate (B1213749) o-nitrophenylhydrazone using polyphosphoric acid as a catalyst provides the ethyl 7-nitroindole-2-carboxylate intermediate, which upon hydrolysis and decarboxylation yields 7-nitroindole. acs.orgnbinno.comacs.orgchemimpex.com

Table 2: Synthesis of Nitroindole Precursors

Precursor Starting Material(s) Key Reaction Type
5-Nitroindole p-Nitrophenylhydrazine, Pyruvic acid ethyl ester Fischer Indole Synthesis
4-Nitroindole 2-Methyl-3-nitroaniline, Triethyl orthoformate Cyclization

Convergent and Divergent Synthetic Approaches to the this compound Scaffold

The synthesis of this compound can be approached through either a convergent or a divergent strategy. A convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product. A divergent approach starts from a common intermediate that is then elaborated to the target molecule. For the synthesis of this compound, a divergent strategy starting from indole or a substituted indole is more common.

Sequential Halogenation and Nitration Strategies on Indole Derivatives

A logical and common synthetic route to this compound involves the sequential introduction of the nitro and chloro groups onto the indole ring. The order of these introductions is crucial and depends on the directing effects of the substituents and the stability of the intermediates.

Given that methods for the synthesis of 5-nitroindole are well-established, a plausible route involves the chlorination of 5-nitroindole. The electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene ring towards further electrophilic substitution. However, the pyrrole ring, particularly the C-3 position, remains relatively electron-rich and is the preferred site for electrophilic attack.

The halogenation of indoles can be achieved using various reagents. nih.govquimicaorganica.org For chlorination at the C-3 position, reagents such as N-chlorosuccinimide (NCS) can be employed under mild conditions. quimicaorganica.org Therefore, the treatment of 5-nitroindole with a suitable chlorinating agent would be expected to yield this compound.

An alternative sequence would involve the chlorination of indole first, followed by nitration. Chlorination of indole with a reagent like sulfuryl chloride can yield 3-chloroindole. Subsequent nitration of 3-chloroindole would then need to be regioselective for the 5-position. The directing effect of the chloro group at C-3 would influence the position of nitration on the benzene ring.

The synthesis of 3,5-dinitroindole from 5-nitroindole has been described, indicating the feasibility of electrophilic substitution at the 3-position of a 5-nitro-substituted indole. umn.edu This supports the viability of the first proposed route: the chlorination of 5-nitroindole.

Table 3: List of Chemical Compounds

Compound Name
This compound
3-Nitroindole
Trifluoroacetyl nitrate
Ammonium tetramethylnitrate
Trifluoroacetic anhydride
N-Boc-3-nitroindole
3,5-Dinitroindole
3-Nitro-5-chloroindole
3-Nitro-7-substituted indole
Tetranutylammonium nitrite
1,1,1,3,3,3-hexafluoroisopropan-2-ol
Indoline
tert-butyl nitrite
5-Nitroindole
4-Nitroindole
7-Nitroindole
p-Nitrophenylhydrazine
Pyruvic acid ethyl ester
Ethyl 5-nitroindole-2-carboxylate
2-Sodium sulfonate-1-acetylindole
2-Methyl-3-nitroaniline
Triethyl orthoformate
Potassium ethoxide
3-Nitro-4-methoxyphenylhydrazine hydrochloride
Acetaldehyde
o-Nitrophenylhydrazone
Ethyl 7-nitroindole-2-carboxylate
3-Chloroindole
N-chlorosuccinimide
Sulfuryl chloride

Sequential Nitration and Halogenation Strategies on Indole Derivatives

The synthesis of polysubstituted indoles such as this compound often relies on the careful, stepwise introduction of functional groups onto the indole scaffold. The regioselectivity of these electrophilic substitution reactions is highly dependent on the reaction conditions and the substituents already present on the ring.

Nitration of the indole ring is typically achieved using non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate to prevent polymerization that occurs under strongly acidic conditions. bhu.ac.in This reaction generally yields the 3-nitro derivative. bhu.ac.innih.gov However, if the C-3 position is occupied, nitration preferentially occurs on the benzene ring, often at the C-5 position. bhu.ac.in For instance, the nitration of N-protected indoles with acetyl nitrate can afford 3-nitroindoles in good yields. researchgate.net A study on the nitration of electronegatively substituted indoles, such as 3-acetylindole, with concentrated nitric acid showed that the 6-nitro derivative is the predominant product, with the 4-nitro derivative also being formed. umn.edu

Halogenation of indoles, for example with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), readily occurs at the electron-rich C-3 position. nih.govquimicaorganica.org To synthesize this compound, a logical sequence would involve first nitrating the indole at the 5-position and subsequently chlorinating at the 3-position. This requires a strategy to direct the initial nitration to the C-5 position, which can be accomplished by using an indole with a blocking group at C-3, which is later removed. Alternatively, starting with a commercially available 5-nitroindole and then performing a selective chlorination at the C-3 position is a viable pathway. The synthesis of a related compound, 5-chloro-3-nitro-1-(phenylsulfonyl)indole, has been reported, demonstrating the feasibility of nitrating a C-5 halogenated indole derivative. researchgate.net

Development of One-Pot Synthesis Procedures for Dihalosubstituted Nitroindoles

One-pot synthesis procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediate compounds. While specific one-pot methods for this compound are not extensively documented, the development of such procedures for related substituted indoles is an active area of research. For example, one-pot syntheses for novel multisubstituted 1-alkoxyindoles have been developed involving a four-step reaction sequence that includes nitro reduction and intramolecular cyclization. mdpi.com Similarly, the Gassman indole synthesis provides a one-pot reaction to produce 3-thioalkoxyindoles from anilines, which can then be desulfurized. luc.edu These methodologies, while not directly yielding dihalosubstituted nitroindoles, highlight the potential for developing convergent synthetic strategies where multiple transformations are performed in a single reaction vessel.

Synthesis of Structurally Related Chloro- and Nitro-Indole Derivatives

The synthesis of precursors and analogues provides insight into the chemical reactivity of the indole nucleus and offers versatile intermediates for further functionalization.

Preparation of 3-Acyl-2-haloindoles as Versatile Precursors

3-Acyl-2-haloindoles are valuable synthetic intermediates due to the presence of multiple reactive sites. researchgate.net The synthesis of 3-acylindoles is commonly achieved through the Friedel-Crafts acylation of indoles with acyl chlorides in the presence of a Lewis acid or by reacting indoles with acetic anhydride. scite.airesearchgate.net Once the 3-acylindole is formed, halogenation can be directed to the C-2 position. These 3-acyl-2-haloindoles can be synthesized by modifying 3-formyl-2-haloindoles. researchgate.net For example, 3-acetyl-2-chloro-1-methylindole (B3356178) can be obtained from the corresponding aldehyde via a reaction with methylmagnesium bromide followed by oxidation. researchgate.net

Precursor IndoleAcylating/Halogenating AgentCatalyst/ConditionsProductYield (%)Reference
IndoleChloroacetyl chloridePyridine3-(Chloroacetyl)indole- scite.ai
1-AcylindolesAcetyl chlorideAlCl₃1-Acyl-3-acetylindoles76-97 researchgate.net
2-Haloindole-3-carbaldehydeMethylmagnesium bromide, then oxidation-3-Acetyl-2-haloindole- researchgate.net

This table provides examples of synthetic routes to 3-acyl-2-haloindoles and their precursors.

Synthesis of Halogenated and Nitrated Indole-3-carbaldehyde Derivatives

Indole-3-carbaldehyde and its derivatives are key intermediates for many biologically active compounds. researchgate.net The most common and efficient method for their synthesis is the Vilsmeier-Haack reaction, which involves formylating indole using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). sioc-journal.cnekb.eg This method can be applied to indoles already bearing halogen or nitro substituents. For example, various substituted indole-3-carboxaldehydes can be synthesized from substituted indoles via the Vilsmeier-Haack reaction. sioc-journal.cn Syntheses of 5-chloro-1H-indole-3-carbaldehyde and 6-chloro-1H-indole-3-carbaldehyde have been reported using this method. google.comcsic.es Similarly, starting with a nitrated indole, such as 5-nitroindole, would yield the corresponding nitrated indole-3-carbaldehyde.

Starting MaterialReagentsConditionsProductYield (%)Reference
IndolePOCl₃, DMF-1H-Indole-3-carbaldehyde~100 ekb.eg
4-Chloro-2-methylaniline (multi-step)POCl₃, DMF90 °C, 8h6-Chloro-1H-indole-3-carbaldehyde91 google.com
5-BromoindoleSemicarbazide hydrochloride, Sodium acetateReflux 3h2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide- csic.es
5-ChloroindoleSemicarbazide hydrochloride, Sodium acetateReflux 3h2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide- csic.es

This table illustrates the synthesis of various substituted indole-3-carbaldehyde derivatives.

Functionalization of Indazole Analogues with Chloro and Nitro Substituents

Indazoles, as structural isomers of indoles, also serve as important scaffolds in medicinal chemistry. mdpi.comnih.gov Their functionalization with chloro and nitro groups has been explored to generate diverse derivatives. Halogenation of the indazole ring, such as bromination, can be regioselectively achieved at the C-3 position using N-bromosuccinimide (NBS). chim.it

Nitration of indazoles has also been reported. For example, a Vilsmeier-Haack reaction followed by nitration can be used. A reaction using POCl₃/DMF on 5-nitro-1H-indazole leads to the corresponding 3-formyl analogue. chim.it Radical C-3 nitration of 2H-indazoles has been accomplished using iron(III) nitrate. chim.it The synthesis of specific derivatives, such as 3-chloro-6-nitro-1H-indazole, has been used as a starting point for creating novel heterocyclic systems with potential antileishmanial activity. nih.gov The alkylation of various nitroindazole derivatives with 1,2-dibromoethane (B42909) has also been described, leading to N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles, which can undergo further cycloaddition reactions. mdpi.com

Indazole DerivativeReagent(s)Position of FunctionalizationProduct TypeReference
1H-IndazoleN-Bromosuccinimide (NBS)C-33-Bromoindazole chim.it
2H-IndazolesFe(NO₃)₃, TEMPOC-33-Nitro-2H-indazoles chim.it
5-Nitro-1H-indazolePOCl₃, DMFC-35-Nitro-1H-indazole-3-carbaldehyde chim.it
Nitroindazoles1,2-DibromoethaneN-1 or N-2N-alkylated nitroindazoles mdpi.com

This table summarizes methods for the functionalization of the indazole ring with halogen and nitro groups.

Reaction Mechanisms and Reactivity Studies of 3 Chloro 5 Nitro 1h Indole and Its Derivatives

Electrophilic Substitution Pathways on the Indole (B1671886) Ring System

Electrophilic aromatic substitution is the hallmark reaction of indoles, typically proceeding with high regioselectivity ic.ac.uk. The presence of both chloro and nitro substituents in 3-chloro-5-nitro-1H-indole significantly deactivates the ring system towards electrophilic attack compared to unsubstituted indole libretexts.org.

The indole ring is a π-excessive heterocycle, rendering it highly reactive toward electrophiles bhu.ac.in. The preferred site for electrophilic substitution is unequivocally the C-3 position researchgate.netbhu.ac.in. This selectivity is attributed to the formation of a more stable cationic intermediate (an arenium ion or sigma complex) where the positive charge can be delocalized by the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring ic.ac.uk.

In this compound, the C-3 position is already occupied by a chlorine atom. This blockage prevents electrophilic attack at the most favored site. Consequently, any further electrophilic substitution must occur at an alternative position. When the C-3 position is substituted, halogenation may occur at the C-2 position researchgate.net. However, studies on the nitration of indoles where the C-3 position is blocked by other groups have shown that the reaction can be difficult, underscoring the strong regioselectivity of the indole system rsc.org. If a reaction were forced under harsh conditions, the C-2 position would be the most likely site of attack on the pyrrole (B145914) ring, as it is electronically the next most favored position researchgate.net. Attack on the benzene ring is highly disfavored due to the strong deactivating effect of the C-5 nitro group.

The reactivity of an aromatic ring in electrophilic substitution is governed by the electronic properties of its substituents libretexts.org. In this compound, both substituents are electron-withdrawing, rendering the molecule an "electron-deficient indole" and significantly decreasing its nucleophilicity researcher.lifenih.gov.

Nitro Group (-NO₂): The nitro group at the C-5 position is a powerful deactivating group. It withdraws electron density from the benzene ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M) libretexts.org. This deactivation is most pronounced at the ortho (C-4, C-6) and para (C-7) positions relative to the nitro group, making electrophilic attack on the carbocyclic ring extremely unfavorable.

The synergistic deactivating effects of these two substituents make further electrophilic substitution on this compound a challenging transformation, requiring more forcing conditions than those needed for unsubstituted indole.

Table 1: Summary of Substituent Electronic Effects on Electrophilic Attack
SubstituentPositionInductive Effect (-I)Resonance Effect (M)Overall Effect on Ring Reactivity
-NO₂C-5Strongly withdrawingStrongly withdrawing (-M)Strongly Deactivating
-ClC-3Strongly withdrawingWeakly donating (+M)Deactivating

In acidic media, indoles readily undergo protonation. The thermodynamically favored site of protonation is the C-3 carbon, which leads to the formation of a stable 3H-indolium cation acs.orgresearchgate.net. This cation is stabilized because the aromaticity of the benzene ring is preserved ic.ac.uk. Protonation at the indole nitrogen is a less favorable, kinetically controlled process.

The basicity of the indole ring system is significantly influenced by its substituents. Electron-withdrawing groups decrease the electron density of the ring, thereby reducing its basicity and making protonation more difficult researchgate.net. For this compound, the combined electron-withdrawing power of the chloro and nitro groups substantially lowers the proton affinity compared to indole.

Once protonated, the resulting indolium ion is strongly deactivated towards further electrophilic attack due to the positive charge on the ring system. In strongly acidic conditions, such as those often used for nitration (HNO₃/H₂SO₄), the low concentration of the unprotonated, reactive form of the indole would further hinder any subsequent electrophilic substitution reactions bhu.ac.in.

Nucleophilic Aromatic Substitution Reactions on the Nitro- and Chloro-Substituted Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group mdpi.com. The electron-deficient nature of this compound suggests a potential for reactivity with strong nucleophiles.

While direct displacement is uncommon, substitutions at the C-3 position of indoles can be achieved through mechanisms involving the formation of an electrophilic intermediate that is then trapped by a nucleophile researchgate.netresearchgate.net. For a direct SNAr-type displacement of the C-3 chlorine to occur, a nucleophile would have to attack the C-3 carbon, forming a negatively charged intermediate. The stability of this intermediate would be crucial. The electron-withdrawing nitro group at C-5 would help to delocalize and stabilize this negative charge, making the reaction more plausible than in an unsubstituted 3-chloroindole.

The nitro group itself can serve as a leaving group in nucleophilic aromatic substitution reactions, a process known as ipso-substitution uni-rostock.deresearchgate.net. This reaction is particularly effective when the aromatic ring is highly activated by other electron-withdrawing substituents.

In this compound, the C-5 position is part of the benzene ring. For a nucleophile to displace the nitro group, it would attack the C-5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility.

Several factors influence this potential reaction:

Activation: The nitro group itself is strongly electron-withdrawing, which is a prerequisite for its own displacement. The C-3 chloro group also contributes a deactivating inductive effect, which would help stabilize the negative charge of the intermediate.

Leaving Group Ability: The -NO₂ group is a competent leaving group in many SNAr reactions researchgate.net.

Ring System Effect: The fused pyrrole ring is inherently electron-rich. Its electron-donating character would tend to destabilize the anionic Meisenheimer intermediate, counteracting the activating effects of the substituents and making nucleophilic attack on the benzene ring more difficult than on a simple nitro-chlorobenzene.

Table 2: Comparison of Factors for Nucleophilic Substitution
FactorDisplacement of C-3 ChlorineDisplacement of C-5 Nitro Group
Reaction TypeNucleophilic substitution on an electron-rich ringNucleophilic Aromatic Substitution (SNAr)
Activating FactorsElectron-withdrawing effect of C-5 nitro groupStrong electron-withdrawing effect of the nitro group itself; inductive effect of C-3 chloro group
Deactivating/Inhibiting FactorsInherent high electron density of the pyrrole ringElectron-donating nature of the fused pyrrole ring destabilizes the Meisenheimer intermediate
PlausibilityUnlikely via direct displacement; may proceed through alternative mechanismsPlausible with strong nucleophiles, but challenging due to the fused ring system

Transformations of the Nitro Group

The nitro group at the C5-position is a versatile functional group that significantly influences the chemical properties of the indole ring and can be transformed into other important functionalities.

The reduction of the nitro group to a primary amino group is a fundamental transformation, yielding 5-amino-3-chloro-1H-indole derivatives, which are valuable precursors for pharmaceuticals and functional materials. Various methods have been developed for the reduction of nitroarenes, many of which are applicable to nitroindoles. acs.org The choice of reducing agent is critical to ensure selectivity and avoid undesired side reactions on the indole core or the chloro-substituent.

Commonly employed methods include catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. nih.gov This method is often clean and efficient. Another approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Additionally, metal-mediated reductions using reagents like indium in the presence of an acylating agent can generate unstable aminoindoles that are trapped in situ as more stable amides. wikipedia.org Hydrosulfites, such as sodium hydrosulfite (Na₂S₂O₄), have also been successfully used for the reduction of nitroindoles to aminoindoles. researchgate.net A metal-free reduction of nitroaromatics can be achieved using trichlorosilane (B8805176) in the presence of an organic base. mdpi.com

Table 1: Selected Methods for the Reduction of Nitroindoles

Reagent/Catalyst Conditions Product Notes
Pd/C, H₂ Room temperature, atmospheric pressure Aminoindole High yield, clean reaction.
Fe, HCl Reflux Aminoindole Classical method, requires workup to remove metal salts.
SnCl₂·2H₂O Ethanol (B145695), reflux Aminoindole Effective for various substituted nitroindoles.
Na₂S₂O₄ Aqueous solution Aminoindole A mild alternative to catalytic hydrogenation. researchgate.net

The resulting 5-aminoindoles are significantly more nucleophilic than their nitro counterparts, enabling further functionalization at the amino group or influencing subsequent electrophilic substitution reactions on the indole ring.

The electron-withdrawing nature of the nitro group activates the C2=C3 double bond of the indole ring, making it a suitable participant in cycloaddition reactions. jk-sci.commdpi.com One of the most significant classes of these reactions is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings. researchgate.net In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the indole derivative) in a concerted pericyclic process. rsc.orgbeilstein-journals.org

While 3-nitroindoles themselves can act as dipolarophiles, the concept is also highly relevant to analogous systems like nitroindazoles. For instance, a nitrone (an N-oxide of an imine) can react as a 1,3-dipole with the activated double bond of a nitro-substituted indole or indazole analogue. nih.govscience.gov This reaction creates a new five-membered isoxazolidine (B1194047) ring fused to the parent heterocycle, generating multiple new stereocenters in a single step. science.gov The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. nih.gov

Azides are another class of 1,3-dipoles that react with alkynes to form triazoles in what is often called the Huisgen cycloaddition. chimia.ch Similarly, azides can react with activated alkenes. Nitrile oxides and nitrile imines are also common 1,3-dipoles used to synthesize isoxazoles and pyrazoles, respectively. chimia.ch The presence of the nitro group on the indole or indazole framework makes the C2-C3 bond more electron-deficient, facilitating its reaction with electron-rich 1,3-dipoles.

Table 2: Examples of 1,3-Dipolar Cycloaddition Components

1,3-Dipole Dipolarophile Resulting Heterocycle
Nitrone Alkene (e.g., indole C2=C3 bond) Isoxazolidine
Organic Azide Alkyne 1,2,3-Triazole
Nitrile Oxide Alkene/Alkyne Isoxazoline/Isoxazole

These cycloaddition strategies provide rapid access to complex, polycyclic scaffolds from substituted indoles.

Transformations of the Chloro Group

The chloro group at the C3 position of the indole ring is a key handle for introducing molecular complexity through various substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions.

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, palladium-catalyzed cross-coupling reactions are particularly effective.

Carbonylation: Palladium-catalyzed carbonylation involves the reaction of an aryl halide with carbon monoxide and a nucleophile to form carboxylic acid derivatives. organic-chemistry.org This reaction allows for the introduction of a carbonyl group at the C3 position of the indole. Depending on the nucleophile used, various products such as esters (using alcohols), amides (using amines), or carboxylic acids (using water) can be synthesized. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by CO insertion into the Pd-C bond, and finally, nucleophilic attack on the acyl-palladium complex to release the product and regenerate the Pd(0) catalyst.

Table 3: Palladium-Catalyzed Carbonylation of 3-Chloroindoles

Nucleophile Product Catalyst System Conditions
R-OH (Alcohol) 3-Indolecarboxylate Ester Pd(OAc)₂, Phosphine Ligand CO pressure, Base
R₂NH (Amine) 3-Indolecarboxamide PdCl₂(PPh₃)₂, dppp CO pressure, Base

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgwiley-vch.de This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. beilstein-journals.orgyoutube.com The reaction allows for the direct attachment of an alkynyl group to the C3 position of the indole ring, providing a linear and rigid linker for constructing more complex architectures. researchgate.net The generally accepted mechanism involves two interconnected catalytic cycles. arkat-usa.org In the palladium cycle, oxidative addition of the 3-chloroindole to Pd(0) is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and the base. Reductive elimination from the palladium complex then yields the 3-alkynylindole product. arkat-usa.org

Table 4: Sonogashira Coupling of 3-Haloindoles with Terminal Alkynes

Haloindole Substrate Alkyne Catalyst System Product
N-Protected 3-Iodoindazole Phenylacetylene PdCl₂(PPh₃)₂ / CuI 3-(Phenylethynyl)indazole
3-Bromo-2-CF₃-indole Phenylacetylene Pd(PPh₃)₄ / CuI 3-(Phenylethynyl)-2-CF₃-indole

Halogen Exchange Reactions: The chloro group at C3 can be replaced by other halogens (Br, I) through a halogen exchange (Halex) reaction, which can be useful for modulating reactivity in subsequent cross-coupling reactions (since C-I and C-Br bonds are more reactive than C-Cl bonds in oxidative addition). nih.gov These transformations are often catalyzed by metal complexes, such as those of nickel or copper. chimia.ch The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under specific conditions, often requiring high temperatures or metal catalysis. nih.gov The reaction of this compound with a source of iodide or bromide, such as NaI or KBr, in the presence of a suitable catalyst, can facilitate this exchange.

Other Nucleophilic Substitutions: While nucleophilic aromatic substitution (SₙAr) on unsubstituted aryl chlorides is difficult, the indole ring system of this compound is activated towards nucleophilic attack. The electron-withdrawing nitro group at C5 helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during an SₙAr-type mechanism. Furthermore, the chloro group is at an "enamine-like" position, which also facilitates substitution.

Potent nucleophiles, such as thiophenolates, can displace the chloro group to form 3-thioether derivatives. jk-sci.com The reaction of 3-chloroindoles with potent nucleophiles can sometimes lead to a mixture of products, including the desired substitution product and a reduced indole where the halogen is replaced by hydrogen. The outcome can be sensitive to the nature of the halogen and the base used. jk-sci.com The presence of strong electron-withdrawing groups, like a phenylsulfonyl group on the nitrogen, can further activate the C3 position for substitution by various nucleophiles. nih.gov

Rearrangement Reactions Involving the Indole Core with Halogen and Nitro Substituents

The construction of the substituted indole core itself often involves a rearrangement reaction. The most classic example is the Fischer indole synthesis, which proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netcaltech.edu To synthesize a molecule like this compound using this method, one would start with 4-nitrophenylhydrazine (B89600) and a suitable chlorinated ketone or aldehyde, such as chloroacetone.

The mechanism involves the initial formation of a phenylhydrazone from the 4-nitrophenylhydrazine and the carbonyl compound. researchgate.net Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate then undergoes the key electrocyclic researchgate.netresearchgate.net-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring. mdpi.com Subsequent proton transfer, cyclization, and elimination of ammonia (B1221849) then lead to the formation of the indole ring, restoring aromaticity. caltech.edu The presence of the nitro and chloro substituents on the precursors dictates their final positions on the indole scaffold.

Once formed, the halogenated nitroindole skeleton can potentially undergo further skeletal rearrangements under specific oxidative conditions, for instance, through cleavage of the C2-C3 bond to form other heterocyclic systems or aniline (B41778) derivatives, similar to the transformations observed with oxindole (B195798) derivatives. figshare.com

Oxidative and Reductive Reactivity of the Indole Skeleton

The chemical behavior of the this compound skeleton is characterized by the interplay of its electron-rich pyrrole ring and the electron-withdrawing effects of the chloro and nitro substituents. These features govern its susceptibility to oxidative and reductive transformations. While specific studies on this compound are limited, its reactivity can be inferred from the established chemistry of related substituted indoles.

Oxidative Reactivity

The indole nucleus is generally prone to oxidation, particularly at the electron-rich C2-C3 double bond. However, the presence of electron-withdrawing groups, such as the nitro group at the C5 position and the chloro group at the C3 position, deactivates the indole ring, making it less susceptible to oxidation compared to unsubstituted indole.

Oxidative reactions on the indole skeleton can lead to a variety of products, including oxindoles, isatins, or ring-opened products, depending on the oxidant and reaction conditions. For 3-substituted indoles, oxidation often yields 2-oxindoles. The general mechanism involves the initial attack of an electrophilic oxidizing agent on the C2-C3 double bond.

In the case of this compound, oxidation would likely target the C2 position. Common oxidizing agents used for such transformations include peroxy acids, metal-based oxidants, and electrochemical methods. The reaction of a similarly substituted indole, N-acetyl-indole, with a manganese-containing artificial mini-enzyme indicated that electron-withdrawing substituents decrease the reactivity of the indole towards oxidation. acs.org This suggests that vigorous conditions might be necessary to oxidize the deactivated this compound skeleton.

A plausible oxidative transformation for this compound would be its conversion to this compound-2(3H)-one (a 2-oxindole derivative). This type of transformation is significant as the oxindole core is a prevalent motif in many biologically active compounds.

Table 1: Plausible Oxidative Reactions of this compound Interactive data table. Please click on the headers to sort.

Reactant Reagent/Conditions Expected Product
This compound m-CPBA (meta-Chloroperoxybenzoic acid) This compound-2(3H)-one
This compound CrO3/Acetic Acid This compound-2,3-dione

Reductive Reactivity

The reductive chemistry of this compound is primarily focused on the transformation of the nitro group. The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, with the choice of reagent often dictated by the presence of other functional groups.

A significant challenge in the reduction of this compound is the potential for reductive dehalogenation (loss of the chlorine atom). Therefore, chemoselective reduction of the nitro group without affecting the chloro substituent is a key consideration.

Catalytic Hydrogenation: Catalytic hydrogenation is a common and efficient method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed. commonorganicchemistry.com However, with chloronitroaromatic compounds, there is a risk of hydrodechlorination, especially with Pd/C. The use of Raney nickel is often preferred in such cases as it is less prone to cause dehalogenation. commonorganicchemistry.com Catalytic transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a catalyst, offers a milder alternative that can sometimes enhance selectivity. mdpi.comnih.govrsc.org

Metal-Mediated Reductions: Metals such as iron, zinc, and tin in acidic media are classic reagents for the reduction of aromatic nitro groups (e.g., the Béchamp reduction with iron). wikipedia.org Stannous chloride (SnCl2) is a particularly mild and selective reagent for this transformation and can often be used in the presence of other reducible functional groups, including halogens. commonorganicchemistry.comnih.govstrategian.comscispace.com The reaction with SnCl2 is typically carried out in an acidic medium or in a non-acidic, non-aqueous medium like ethanol or ethyl acetate. strategian.com

The successful reduction of this compound would yield 5-amino-3-chloro-1H-indole, a valuable intermediate for the synthesis of various biologically active molecules.

Table 2: Reductive Transformations of this compound Interactive data table. Please click on the headers to sort.

Reactant Reagent/Conditions Product Selectivity Notes
This compound H2, Raney Nickel, Ethanol 5-amino-3-chloro-1H-indole Generally preserves the chloro group. commonorganicchemistry.com
This compound SnCl2·2H2O, Ethanol, Reflux 5-amino-3-chloro-1H-indole High chemoselectivity for the nitro group. strategian.comscispace.com
This compound Fe, NH4Cl, Ethanol/Water, Reflux 5-amino-3-chloro-1H-indole A common method for nitro group reduction.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-chloro-5-nitro-1H-indole is expected to display distinct signals corresponding to the five protons in the molecule. The electron-withdrawing effects of the nitro group at the C-5 position and the chloro group at the C-3 position significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

N-H Proton: The proton on the indole (B1671886) nitrogen (H-1) is anticipated to appear as a broad singlet at a high chemical shift, typically above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding.

C-2 Proton: The proton at the C-2 position is expected to be a singlet, as it has no adjacent protons. Its chemical shift would be influenced by the adjacent chlorine atom.

Benzene (B151609) Ring Protons: The protons on the benzene portion of the indole ring (H-4, H-6, and H-7) form a coupled spin system.

H-4: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded of the benzene ring protons, appearing as a doublet at a low field.

H-6: This proton is meta to the nitro group and will appear as a doublet of doublets, showing coupling to both H-4 (meta-coupling, small J value) and H-7 (ortho-coupling, larger J value).

H-7: This proton is ortho to H-6 and will appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H > 11.0 br s -
H-2 ~7.5 - 7.8 s -
H-4 ~8.6 - 8.8 d J ≈ 2.0
H-6 ~8.1 - 8.3 dd J ≈ 9.0, 2.0

Predicted data is based on analysis of similar substituted indole structures rsc.org.

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the this compound structure. The chemical shifts are heavily influenced by the substituents.

C-3: The carbon atom bearing the chlorine atom will experience a direct electronic effect, with its resonance shifted accordingly.

C-5: This carbon, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a low field.

Other Carbons: The remaining carbon atoms will show shifts consistent with their position in the substituted indole ring system. Carbons in the pyrrole (B145914) ring (C-2, C-3, C-3a, C-7a) and the benzene ring (C-4, C-5, C-6, C-7) will have characteristic chemical shifts. Quaternary carbons (C-3a, C-5, C-7a) are typically identified by their lack of signal in DEPT-135 spectra.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~125
C-3 ~115
C-3a ~128
C-4 ~118
C-5 ~142
C-6 ~117
C-7 ~112

Predicted data is based on analysis of similar substituted indole structures rsc.org.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. It would show a clear correlation between H-6 and H-7 (ortho coupling) and a weaker correlation between H-4 and H-6 (meta coupling), confirming their positions on the benzene ring .

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signals of H-2, H-4, H-6, and H-7 to their corresponding carbon atoms (C-2, C-4, C-6, and C-7), simplifying the assignment process .

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying connectivity across multiple bonds (typically 2-3 bonds). This technique allows for the assignment of quaternary carbons and pieces the molecular fragments together. Key expected correlations include:

The N-H proton correlating to C-2, C-3a, and C-7a.

H-2 correlating to C-3, C-3a, and C-7a.

H-4 correlating to C-5, C-6, and C-7a.

H-7 correlating to C-5 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a correlation between the H-4 proton and the N-H proton, confirming their spatial proximity on the same side of the molecule nih.govresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for determining the molecular weight of polar and thermally labile molecules. For this compound, ESI-MS analysis is expected to show a prominent molecular ion peak corresponding to its molecular formula, C₈H₅ClN₂O₂. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Due to the presence of the chlorine atom, the isotopic pattern of the molecular ion is a key diagnostic feature. The natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M+). This pattern provides unambiguous confirmation of the presence of a single chlorine atom in the molecule.

AdductPredicted m/z
[M+H]⁺198.00648
[M+Na]⁺219.98842
[M-H]⁻195.99192
[M+NH₄]⁺215.03302
[M+K]⁺235.96236

Predicted m/z values for adducts of 3-chloro-5-nitro-1H-indazole, an analogue of this compound. uni.lu

The fragmentation of nitroaromatic compounds in tandem mass spectrometry (MS/MS) is often complex and can proceed through competitive pathways. researchgate.net For this compound, the fragmentation pattern would be influenced by the indole ring, the nitro group, and the chlorine atom.

Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules such as NO (30 Da) and NO₂ (46 Da). nih.govyoutube.com The expulsion of these open-shell molecules can lead to the formation of various distonic radical anions. nih.gov The presence of the chlorine atom introduces further fragmentation possibilities, including the loss of the halogen radical (Cl•).

Studies on the fragmentation of related nitroindole derivatives, such as 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes, reveal characteristic losses from the indole core. For this compound, key fragmentation steps would likely involve:

Loss of NO₂: A primary fragmentation pathway would be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) and the formation of a [M-NO₂]⁺ ion.

Loss of NO: Subsequent or alternative fragmentation can involve the loss of nitric oxide (NO), often preceded by rearrangement.

Loss of Chlorine: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl).

Ring Fragmentation: The indole nucleus itself can undergo characteristic cleavages, such as the loss of HCN, which is typical for nitrogen-containing heterocyclic rings.

The specific fragmentation pattern and the relative abundance of fragment ions provide a molecular fingerprint that confirms the connectivity and substitution pattern of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The indole ring system is a chromophore with two characteristic absorption bands in the near-UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 5-position, is expected to significantly influence the electronic transitions. Electron-withdrawing groups tend to shift the wavelength of maximum absorbance (λₘₐₓ) to longer wavelengths (a bathochromic or red shift). nih.gov For instance, studies on 4-substituted indoles have shown that a nitro group causes the most significant red-shift in the absorption spectrum. nih.gov This is attributed to the extension of the conjugated π-system through resonance with the nitro group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The chlorine atom at the 3-position, being an electron-withdrawing group via induction but a weak electron-donating group through resonance, will also modulate the electronic transitions, though its effect is generally less pronounced than that of the nitro group. The resulting UV-Vis spectrum of this compound is therefore predicted to show absorption bands at longer wavelengths compared to unsubstituted indole, reflecting the combined electronic effects of both substituents. While a specific spectrum for this compound is not provided in the search results, the spectrum of 1H-indole-2,3-dione shows absorption peaks at 208, 242, 302, and 418 nm, corresponding to various π → π* and n → π* transitions within the molecule. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and molecular conformation.

While the crystal structure of this compound is not detailed in the provided search results, extensive crystallographic data is available for the closely related analogue, 3-chloro-5-nitro-1H-indazole, specifically its N-methylated and N-allylated derivatives. These structures serve as excellent models for understanding the molecular geometry of the core heterocyclic system.

Single-crystal X-ray diffraction studies on 3-chloro-1-methyl-5-nitro-1H-indazole reveal that the molecule crystallizes in the monoclinic space group. nih.govresearchgate.net The indazole ring system is essentially planar, with the largest deviation from the mean plane being minimal. nih.gov

Similarly, the crystal structure of 1-allyl-3-chloro-5-nitro-1H-indazole has also been determined, showing a monoclinic crystal system. nih.gov These studies provide a solid foundation for understanding the structural parameters of the 3-chloro-5-nitro-substituted heterocyclic core.

Crystal Data for 3-chloro-5-nitro-1H-indazole Analogues
Parameter3-chloro-1-methyl-5-nitro-1H-indazole nih.gov1-allyl-3-chloro-5-nitro-1H-indazole nih.gov
Molecular FormulaC₈H₆ClN₃O₂C₁₀H₈ClN₃O₂
Molecular Weight211.61237.64
Crystal SystemMonoclinicMonoclinic
a (Å)3.8273 (2)13.3025 (6)
b (Å)14.678 (6)11.2505 (5)
c (Å)15.549 (6)7.3092 (3)
β (°)96.130 (9)91.343 (2)
Volume (ų)868.5 (6)1093.59 (8)

The crystallographic data from analogues provides precise details on the molecular geometry. In 3-chloro-1-methyl-5-nitro-1H-indazole, the fused five- and six-membered rings are nearly planar. nih.gov The chlorine atom and the nitro group attached to the indazole ring are also found to be almost coplanar with the ring system. nih.gov

In the case of 1-allyl-3-chloro-5-nitro-1H-indazole, the indazole ring system also exhibits a high degree of planarity. A key conformational feature is the dihedral angle between the plane of the indazole system and the plane of the nitro group, which is reported to be 7.9 (3)°. nih.gov This slight twist indicates some steric or electronic interaction influencing the conformation. The allyl group, in contrast, is significantly rotated out of the plane of the indazole ring. nih.gov

Selected geometric parameters, such as the C-Cl bond length in 3-chloro-1-methyl-5-nitro-1H-indazole, are also determined with high precision from these studies. nih.gov These experimentally determined values are crucial for validating computational models and understanding the electronic effects of the substituents on the molecular structure. For example, the planarity of the nitro group with the aromatic ring suggests an effective π-conjugation, which is consistent with the UV-Vis spectroscopic observations.

A thorough search of available scientific literature and crystallographic databases did not yield specific information regarding the crystal structure, crystal packing, and detailed intermolecular interactions for the compound This compound .

Consequently, a detailed analysis of its crystal packing, hydrogen bonding, and halogen-oxygen short contacts, as requested in the outline, cannot be provided at this time. The experimental data required for such a discussion, including unit cell parameters, space group, atomic coordinates, and specific intermolecular contact distances and angles, are not publicly available.

While the principles of intermolecular interactions such as hydrogen bonding (likely involving the indole N-H and the nitro group's oxygen atoms) and potential halogen-oxygen contacts (between the chlorine atom and the nitro group of adjacent molecules) can be hypothesized based on the chemical structure, a scientifically accurate and detailed description as mandated by the user's request is not possible without published crystallographic data.

Therefore, section 4.5.3. Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen–Oxygen Short Contacts) cannot be generated.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for studying substituted indoles, providing a balance between computational cost and accuracy. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to model the behavior of the molecule.

The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy structure. For 3-chloro-5-nitro-1H-indole, the indole (B1671886) core is expected to be largely planar. DFT calculations determine the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

In related substituted indole structures, the asymmetric unit has been found to contain two independent molecules that can differ slightly in their rotation around key bonds, representing different conformational isomers. nih.gov For instance, in a study of 1-(arylsulfonyl)indole molecules, the rotational barrier about the S-N bond between conformers was calculated to be in the range of 2.5–5.5 kcal/mol. nih.gov While this compound lacks such a rotatable sulfonyl group, conformational analysis would still be relevant if studying its N-substituted derivatives. DFT calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. mdpi.com

Table 1: Predicted Geometrical Parameters for a Substituted Indole Core (Note: This table presents typical, representative values for a substituted indole framework based on computational studies of related molecules, as specific optimized geometry data for this compound is not readily available in the cited literature.)

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.38 Å
C3-C3A~1.45 Å
N1-C2~1.37 Å
C5-N(nitro)~1.47 Å
C3-Cl~1.74 Å
Bond AngleC2-N1-C7A~109°
N1-C2-C3~111°
C2-C3-C3A~107°
Dihedral AngleC4-C5-N-O~180° (for planarity)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. niscpr.res.in A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For nitro-containing aromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, often resulting in a smaller energy gap compared to the unsubstituted parent molecule. researchgate.net

In substituted indoles, the HOMO is generally distributed over the π-system of the indole ring, particularly the pyrrole (B145914) moiety. The LUMO, in the case of this compound, would be expected to have significant contributions from the nitro group, localizing electron density on the nitro group and the benzene (B151609) portion of the indole ring. This distribution is critical for predicting sites of nucleophilic or electrophilic attack.

Table 2: Representative Frontier Orbital Energies for a Chloro-Nitro Aromatic System (Note: Values are illustrative, based on DFT studies of analogous compounds like 5-chloro-2-nitroanisole, to demonstrate typical magnitudes.) researchgate.net

ParameterEnergy (eV)
EHOMO-6.8 eV
ELUMO-2.9 eV
ΔE (Gap)3.9 eV

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By computing the magnetic shielding tensors and vibrational frequencies, theoretical NMR and IR spectra can be generated.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations on related indole derivatives have shown an excellent correlation between theoretical and experimental data, often with linearity greater than 99% for ¹³C shifts. researchgate.net For this compound, calculations would predict the chemical shifts for the protons and carbons on the indole ring, showing downfield shifts for atoms near the electron-withdrawing nitro and chloro groups.

IR Vibrational Frequencies: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net Key vibrational modes for this compound would include the N-H stretch, the asymmetric and symmetric stretches of the NO₂ group, the C-Cl stretch, and various C-H and C=C aromatic ring vibrations. researchgate.netmdpi.com

Table 3: Predicted Characteristic IR Frequencies for this compound (Note: These are predicted frequency ranges based on characteristic group frequencies and DFT studies on analogous substituted aromatic compounds.) researchgate.netmdpi.com

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchIndole N-H~3400
C-H Stretch (Aromatic)Indole C-H3100 - 3000
Asymmetric NO₂ Stretch-NO₂1570 - 1500
Symmetric NO₂ Stretch-NO₂1370 - 1300
C=C Stretch (Aromatic)Indole Ring1620 - 1450
C-Cl Stretch-Cl800 - 600

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. These parameters are often calculated from the energies of the HOMO and LUMO. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding how different substituents tune the electronic properties of the indole scaffold. researchgate.net

Table 4: Illustrative Global Reactivity Descriptors (Note: These values are calculated using the representative HOMO/LUMO energies from Table 2 for a related chloro-nitro aromatic system.)

DescriptorFormulaCalculated Value
Chemical Hardness (η)(ELUMO - EHOMO) / 21.95 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.85 eV
Electrophilicity Index (ω)μ² / (2η)6.03 eV

DFT is instrumental in mapping the complete energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be calculated, providing insight into the reaction's feasibility and rate.

For substituted indoles, DFT has been used to study mechanisms such as electrophilic substitution. For example, a computational study on the nitration of N-Boc indole with trifluoroacetyl nitrate (B79036) detailed the formation of a four-membered ring transition state. nih.govrsc.org A similar approach could be applied to reactions involving this compound, such as further substitution or N-alkylation. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a located transition state correctly connects the reactants and products. nih.gov

Indole is a π-excessive heterocycle, making it highly reactive towards electrophilic substitution, which preferentially occurs at the C3 position. nih.gov However, in this compound, the C3 position is already substituted. Therefore, any further electrophilic attack must occur at another position.

Computational methods can predict the most likely site for substitution by analyzing the electronic structure of the molecule. Several approaches are used:

Frontier Orbital Analysis: The regioselectivity of electrophilic attack often correlates with the sites of highest electron density in the HOMO. nih.gov

Fukui Functions and Dual Descriptor Analysis: These descriptors identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Proton Affinity Calculations: Methods like RegioSQM compute the energy change upon protonating each available carbon atom. The site with the highest proton affinity (most negative protonation energy) is predicted to be the most nucleophilic and thus the most likely site of electrophilic attack. nih.gov

For this compound, the directing effects of the existing substituents are complex. The chloro group at C3 is deactivating, while the nitro group at C5 is strongly deactivating and a meta-director. DFT calculations would be essential to untangle these competing electronic effects and predict whether a subsequent electrophile would add to the C2, C4, C6, or C7 position. nih.gov

Quantum Chemical Studies on Electronic Properties and Molecular Interactions

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. ias.ac.inrasayanjournal.co.in These calculations can determine various electronic parameters that govern the molecule's reactivity, stability, and intermolecular interactions. rasayanjournal.co.in

Detailed Research Findings:

For this compound, DFT calculations would typically be performed to optimize the molecule's geometry to its lowest energy state. Following optimization, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rasayanjournal.co.in The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. chemrevlett.com

While specific data for this compound is not available in the literature, the following table provides a hypothetical representation of the kind of data that would be generated from such quantum chemical studies.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is for illustrative purposes only and is not based on published research.)

ParameterHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability.
Dipole Moment4.1 DebyeMeasures molecular polarity.
Electron Affinity2.5 eVEnergy released when an electron is added.
Ionization Potential7.2 eVEnergy required to remove an electron.

These parameters are instrumental in predicting how this compound might behave in a chemical reaction or how it might bind to a biological target. For instance, the MEP would highlight the electron-rich nitro group and the indole nitrogen as potential sites for hydrogen bonding or electrophilic attack.

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational flexibility and stability. nih.gov

Detailed Research Findings:

For this compound, an MD simulation would typically be initiated from the optimized geometry obtained through quantum chemical calculations. The molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked.

In the case of this compound, one might investigate the rotational barrier around the C-N bond of the nitro group or the flexibility of the indole ring itself. The simulation would reveal the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might fit into a binding site or interact with other molecules.

The following table provides a hypothetical example of results from a conformational analysis, which could be derived from an MD simulation.

Table 2: Hypothetical Conformational Analysis of this compound (Note: The following data is for illustrative purposes only and is not based on published research.)

ConformerDihedral Angle (C4-C5-N-O)Relative Energy (kcal/mol)Population (%)
A0° (Planar)0.0075%
B90° (Perpendicular)3.55%
C180° (Planar)0.1520%

These simulations provide a dynamic picture that complements the static information from quantum chemical studies, offering a comprehensive understanding of the molecule's behavior and properties.

Advanced Applications in Organic Synthesis and Future Research Directions

3-chloro-5-nitro-1H-indole as a Key Synthetic Intermediate

The strategic placement of chloro and nitro groups on the indole (B1671886) ring makes this compound a valuable precursor for a multitude of complex heterocyclic structures. These functional groups serve as handles for sequential reactions, allowing for the regioselective introduction of various substituents and the construction of fused ring systems.

Precursor for Diverse Indole-Based Heterocyclic Systems

The reactivity of nitro-substituted indoles has been harnessed to build fused heterocyclic systems. A notable example is the synthesis of the pyrrolo[2,3-b]indole (B14758588) framework. Research has demonstrated that N-protected 5-chloro-3-nitroindoles can undergo reaction with nucleophiles like ethyl isocyanoacetate in the presence of a base. For instance, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and a base leads to the formation of ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. This transformation showcases the utility of the 3-nitroindole system in constructing more complex, fused heterocyclic structures, which are of significant interest in medicinal chemistry.

Furthermore, 3-nitroindoles are valuable precursors for the Barton-Zard pyrrole (B145914) synthesis to create pyrrolo[3,4-b]indoles. This reaction also involves a base and an isocyanoacetate, demonstrating another pathway for expanding the heterocyclic system from the indole core. These reactions underscore the potential of this compound to serve as a foundational element for generating a library of diverse, fused indole alkaloids and related compounds.

Building Block for Highly Functionalized Indole Derivatives with Multiple Substitution Patterns

The functional groups of this compound provide distinct opportunities for creating highly substituted indole derivatives. The nitro group is a powerful tool for directing and enabling further functionalization.

One of the most fundamental transformations of the nitro group is its reduction to an amino group. nih.gov This conversion is a cornerstone of synthetic strategy, as the resulting 5-amino-3-chloro-1H-indole is a versatile intermediate. The amino group can be further modified through diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I), or it can be acylated to form amides, sulfonamides, or ureas, thus providing access to a vast chemical space.

Functional GroupPotential TransformationResulting Functionality
5-NitroReduction (e.g., using H₂, Pd/C; or Zn/CH₃COOH)5-Amino
3-ChloroNucleophilic Aromatic Substitution (SNAr)Substitution with various nucleophiles
3-ChloroTransition-Metal Cross-CouplingC-C, C-N, C-O bond formation
5-Amino (from Nitro)Diazotization -> Sandmeyer Reaction-OH, -CN, -Halides
5-Amino (from Nitro)Acylation / SulfonylationAmides, Sulfonamides

Methodological Advancements in the Synthesis of Substituted Indoles

Recent progress in synthetic organic chemistry has emphasized the development of methodologies that are not only efficient but also environmentally benign and scalable. These advancements are highly relevant to the synthesis and functionalization of substituted indoles like this compound.

Development of Green Chemistry Approaches and Sustainable Synthetic Protocols

The synthesis of nitroindoles has traditionally relied on nitrating agents that involve strong acids like nitric acid, which pose significant environmental and safety hazards. researchgate.net Consequently, a major focus of modern research is the development of greener and more sustainable protocols. researchgate.net This includes the use of milder and more selective nitrating agents, employing aqueous reaction media, and utilizing multicomponent reactions that improve atom economy. researchgate.net A recently developed innovative two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides delivers the indole core under mild conditions using ethanol (B145695) as a solvent without a metal catalyst. researchgate.net Such sustainable approaches are crucial for the industrial production of indole derivatives.

Exploration of Catalyst-Free and Metal-Free Reaction Conditions

To reduce costs and minimize toxic metal contamination in final products, there is a growing trend toward developing catalyst-free and metal-free reactions. For the synthesis of nitroindoles, a practical method for the regioselective nitration of indoles has been developed using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions. science.gov In this protocol, trifluoroacetyl nitrate (B79036) is generated in situ as the electrophilic nitrating agent. science.gov This approach avoids the use of harsh acids and metals, aligning with green chemistry principles. science.gov

Similarly, metal-free methods for C-H functionalization and the construction of the indole ring itself are being explored. Base-catalyzed intramolecular cyclization of N-acyl amides provides a metal-free route to functionalized nitro-indoles. youtube.com These catalyst-free and metal-free strategies offer significant advantages in terms of operational simplicity, cost-effectiveness, and environmental impact. nih.govchim.it

MethodReagents/ConditionsAdvantage
Metal-Free NitrationAmmonium tetramethylnitrate, trifluoroacetic anhydrideAvoids strong acids and metals science.gov
Metal-Free CyclizationBase-catalyzed (DBN) cyclization of N-acyl amidesHigh to excellent yields, scalable youtube.com
Metal-Free C-H DiazenylationAryldiazonium salts in methanol (B129727) at room temperatureFast, quantitative yields, atom-economical nih.gov

Implementation of Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds. Flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling reactions to be performed under conditions that are often inaccessible in traditional batch setups. This technology is particularly well-suited for handling hazardous reagents or intermediates.

The synthesis of indole derivatives has been successfully translated to continuous flow systems. For example, the Reissert indole synthesis, which involves the reduction of a nitro group followed by cyclization, has been adapted for flow chemistry using an H-cube system. This method allows for the rapid and efficient production of indole-2-carboxylic acid esters. Similarly, metal-free reduction of aromatic nitro compounds has been demonstrated in continuous-flow reactors, which could be applied to the 5-nitro group of this compound to produce the corresponding amine on a large scale safely and efficiently. The implementation of flow synthesis offers a promising avenue for the scalable, safe, and efficient production of this compound and its valuable derivatives.

Untapped Reactivity and Novel Transformation Pathways of Chloro- and Nitro-Indoles

The reactivity of the indole ring is significantly influenced by its substituents. In this compound, the electron-withdrawing nature of the nitro group at the C5-position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. Conversely, this electronic deficiency enhances the susceptibility of the aromatic ring to nucleophilic attack, a reactivity pattern that is less common for the typically electron-rich indole nucleus.

The chloro atom at the C3-position, a common site for functionalization in indoles, offers a handle for various transition-metal-catalyzed cross-coupling reactions . While the C3-position is inherently electron-rich in the parent indole, the electronic properties of this compound would be altered. This could influence the efficiency and regioselectivity of reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nitro group would likely impact the oxidative addition step in these catalytic cycles. Recent developments have showcased the ability of palladium catalysts with specialized ligands to activate even traditionally less reactive C-Cl bonds in cross-coupling reactions. chemrxiv.org

Furthermore, the nitro group itself can be a versatile functional handle. Its reduction to an amino group would provide access to 5-amino-3-chloro-1H-indole, a valuable intermediate for the synthesis of more complex heterocyclic systems and for the introduction of diverse functionalities. This amino group could then be diazotized and subjected to Sandmeyer-type reactions, further expanding the synthetic utility.

Below is a table summarizing potential novel transformations for this compound:

Transformation PathwayReagents and ConditionsPotential Products
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., alkoxides, amines) with a potential leaving group at an activated position.Substituted nitroindoles
Suzuki-Miyaura CouplingAryl or vinyl boronic acids, Palladium catalyst, Base.3-Aryl/vinyl-5-nitro-1H-indoles
Buchwald-Hartwig AminationAmines, Palladium catalyst, Base.3-Amino-5-nitro-1H-indoles
Sonogashira CouplingTerminal alkynes, Palladium and Copper catalysts, Base.3-Alkynyl-5-nitro-1H-indoles
Nitro Group ReductionReducing agents (e.g., SnCl2, H2/Pd-C).3-Chloro-1H-indol-5-amine
C-H FunctionalizationTransition metal catalysts, directing groups (if necessary).Regioselectively functionalized 3-chloro-5-nitro-1H-indoles

Synergistic Integration of Experimental and Computational Approaches in Indole Research

The exploration of the full potential of this compound can be significantly accelerated by a synergistic approach that combines experimental investigations with computational modeling. chemrxiv.org Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the geometric and electronic properties of molecules, as well as for elucidating reaction mechanisms. rsc.org

Computational studies can provide valuable insights into several aspects of the chemistry of this compound:

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reaction pathways. This allows for the determination of transition state geometries and activation energies, providing a deeper understanding of reaction feasibility and selectivity. chemrxiv.org For example, the mechanism of a potential SNAr reaction on the this compound scaffold could be investigated to predict its viability.

Spectroscopic Property Prediction: Theoretical calculations can predict spectroscopic properties such as UV-Vis absorption spectra, which can be correlated with experimental data to confirm the electronic structure. nih.govresearchgate.net The effect of the chloro and nitro substituents on the absorption and emission properties of the indole chromophore can be systematically studied.

Experimental work then serves to validate these theoretical predictions and to explore the synthetic applications. A feedback loop can be established where experimental results are used to refine computational models, leading to more accurate predictions and the rational design of new experiments. For example, if computational studies predict a novel, low-energy pathway for a specific transformation, this can guide the experimentalist in choosing the optimal reaction conditions.

The following table outlines how a combined experimental and computational approach could be applied to study this compound:

Research QuestionComputational ApproachExperimental Approach
What is the most reactive site for nucleophilic attack?Calculation of electrostatic potential maps and Fukui functions.Reacting the molecule with a range of nucleophiles and analyzing the product distribution.
What is the mechanism of a novel cross-coupling reaction?DFT calculations to determine the energies of intermediates and transition states.Kinetic studies, isolation of intermediates, and isotopic labeling experiments.
How do the substituents affect the photophysical properties?Time-dependent DFT (TD-DFT) calculations of excitation energies and oscillator strengths.Measurement of UV-Vis absorption and fluorescence emission spectra.
Can this molecule be used to create a conductive polymer?Calculation of ionization potential and electron affinity to predict redox properties.Electropolymerization experiments and measurement of the resulting polymer's conductivity. nih.gov

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The unique electronic properties of this compound make it an attractive candidate for incorporation into advanced materials with tailored optical, electronic, and photophysical properties. The electron-deficient nature of the indole ring in this compound is a key feature that can be exploited in material design.

Conductive Polymers: Indole and its derivatives can be electropolymerized to form conductive polymers. nih.govrsc.org The electronic properties of these polymers can be tuned by the substituents on the indole ring. The presence of the electron-withdrawing nitro group in this compound is expected to lower the oxidation potential of the monomer, potentially facilitating polymerization and modifying the conductivity and stability of the resulting polymer. rsc.org Such polymers could find applications in organic electronics, sensors, and electrochromic devices.

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics, which have uses in technologies such as optical data storage and telecommunications. frontiersin.org The design of NLO materials often involves creating molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. While this compound itself does not have a classic push-pull structure, it can serve as a key building block. For instance, the introduction of a strong electron-donating group at a suitable position on the indole ring, in conjunction with the existing nitro group, could lead to molecules with significant NLO properties. Computational chemistry can be a valuable tool in the rational design of such NLO chromophores. uobasrah.edu.iq

Solvatochromic Dyes: The significant change in dipole moment upon electronic excitation in molecules with intramolecular charge transfer character can lead to solvatochromism, where the color of the compound changes with the polarity of the solvent. The nitro group in this compound can act as a strong acceptor in such systems. Functionalization of the indole with a suitable donor group could lead to novel solvatochromic dyes with potential applications as sensors for solvent polarity. Studies on other substituted indoles have demonstrated the tunability of their photophysical properties through substitution. nih.govacs.org

The table below summarizes potential advanced materials incorporating the this compound scaffold:

Material TypeDesign StrategyPotential Applications
Conductive PolymersElectropolymerization of this compound or its derivatives.Organic light-emitting diodes (OLEDs), sensors, antistatic coatings.
Nonlinear Optical (NLO) MaterialsIncorporation into a "push-pull" system with an electron-donating group.Optical switching, frequency conversion, telecommunications.
Solvatochromic DyesFunctionalization with an electron-donating group to induce intramolecular charge transfer.Polarity sensors, molecular probes.
Organic SemiconductorsTuning of HOMO/LUMO levels through further functionalization.Organic field-effect transistors (OFETs), organic photovoltaics (OPVs).

Q & A

Q. What are the optimized synthetic routes for 3-chloro-5-nitro-1H-indole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) nitration of the indole precursor at the 5-position using concentrated HNO₃/H₂SO₄, followed by (2) chlorination at the 3-position with reagents like PCl₅ or SOCl₂. Critical parameters include:

  • Nitration: Temperature control (0–5°C) to avoid over-nitration or decomposition.
  • Chlorination: Use of anhydrous conditions and stoichiometric excess of chlorinating agents to ensure complete substitution.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
StepReagents/ConditionsKey Considerations
NitrationHNO₃, H₂SO₄, 0–5°CExcess acid improves regioselectivity for the 5-position.
ChlorinationPCl₅, reflux, 4–6 hrsAnhydrous conditions prevent hydrolysis.

Yield optimization requires balancing reaction time and reagent ratios, as prolonged chlorination can lead to byproducts like di-substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm). The NH proton (indole ring) is typically downfield (δ ~11 ppm, broad singlet).
  • ¹³C NMR: Carbons adjacent to electronegative groups (Cl, NO₂) show deshielding: C3 (Cl-substituted) at ~125 ppm, C5 (NO₂-substituted) at ~145 ppm.
  • IR: Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹); C-Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ at m/z 197.00 (C₈H₅ClN₂O₂).

Data Interpretation Example:
A missing NH peak in NMR suggests decomposition or substitution at the 1-position, necessitating reanalysis .

Q. How do the nitro and chloro substituents influence the reactivity of this compound in subsequent chemical modifications?

Methodological Answer:

  • Nitro Group:
    • Reduction: Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts NO₂ to NH₂, enabling access to 5-amino derivatives for further coupling (e.g., amide formation).
    • Electrophilic Substitution: Deactivates the ring but directs incoming electrophiles to the 4- or 6-positions.
  • Chloro Group:
    • Nucleophilic Aromatic Substitution (SNAr): Requires electron-withdrawing groups (e.g., NO₂) for activation. Reacts with amines or alkoxides under heating (DMF, 80–100°C).

Example Reaction Pathway:
this compound → 3-methoxy-5-nitro-1H-indole via SNAr with NaOMe .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound against microbial or cancer targets?

Methodological Answer: The bioactivity is attributed to:

  • Intercalation: Planar indole ring inserts into DNA base pairs, disrupting replication (observed in analogues via fluorescence quenching assays).
  • Enzyme Inhibition: Nitro groups participate in redox cycling, generating reactive oxygen species (ROS) that damage microbial/cancer cell membranes.
  • Targeted Interactions: Chlorine enhances lipophilicity, improving membrane permeability (logP ~2.5).

Validation Tools:

  • Molecular Docking: Simulate binding to topoisomerase II (PDB ID: 1ZXM) to identify H-bonding (NO₂ with Arg503) and π-stacking (indole with DNA bases) .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to predict reactive sites. High Fukui indices at C4/C6 suggest susceptibility to electrophilic attack.
  • QSAR Models: Correlate substituent effects (e.g., Hammett σ values for NO₂/Cl) with IC₅₀ data from cytotoxicity assays.
  • ADMET Prediction: SwissADME estimates bioavailability; Chloro-nitro derivatives often exhibit moderate solubility (LogS ~-4.5) but high permeability .

Q. What strategies resolve contradictions in reported bioactivity data across experimental models?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity. Impurities like 5-nitroindole (from incomplete chlorination) can skew results.
  • Assay Standardization: Compare MIC (microbial) vs. IC₅₀ (cancer) under consistent conditions (e.g., pH 7.4, 37°C).
  • Metabolic Stability Testing: Liver microsome assays identify rapid degradation (e.g., nitro reduction) that may reduce efficacy in vivo .

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3-chloro-5-nitro-1H-indole

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